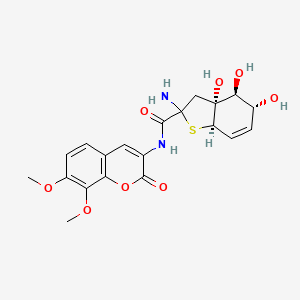

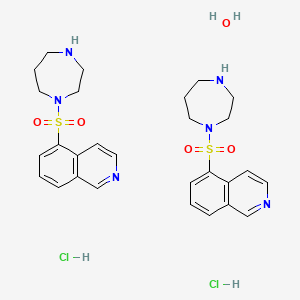

Fasudil hydrochloride hydrate

Overview

Description

Fasudil hydrochloride hydrate is an intracellular calcium channel blocker. It is also a potent vasodilator agent, antihypertensive agent, and protein kinase inhibitor . It was approved by Pharmaceuticals and Medical Devices Agency of Japan (PMDA) on June 30, 1995 .

Synthesis Analysis

Fasudil has shown promising preclinical results for various chronic diseases, including neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia . It has been used to control inflammatory reactions in the incidence and development of experimental autoimmune encephalomyelitis .Molecular Structure Analysis

Fasudil has a molecular formula of C14H17N3O2S . Its exact mass is 291.10 and its molecular weight is 291.369 .Chemical Reactions Analysis

Fasudil has been used to develop a nanoparticle-based delivery system for enhanced corneal absorption . After oral administration, fasudil concentrations in blood were mostly very low .Physical and Chemical Properties Analysis

Fasudil is a nonspecific RhoA/ROCK inhibitor and also has an inhibitory effect on protein kinases, with an Ki of 0.33 μM for ROCK1 .Scientific Research Applications

Inhibition of Collagen Production and Enhancement of Collagenase Activity

Fasudil hydrochloride hydrate, a Rho‐kinase (ROCK) inhibitor, has been found to suppress collagen production and enhance collagenase activity in hepatic stellate cells. This finding suggests its potential application in managing liver fibrosis and related conditions (Fukushima et al., 2005).

Treatment of Neurodegenerative Disorders

Research has indicated that Fasudil could limit motor neuron loss in experimental models of amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disorder. This implies its potential utility in treating ALS and possibly other neurodegenerative diseases (Takata et al., 2013).

Neurological Recovery after Spinal Cord Injury

A study demonstrated that Fasudil hydrochloride promoted neurological recovery after traumatic spinal cord injury in rats. The mechanism might involve protein kinase inhibition and decreased infiltration by neutrophils (Hara et al., 2000).

Impact on Cardiac Fibroblasts in Hyperglycemia

This compound has been shown to suppress high glucose-induced proliferation and collagen synthesis in rat cardiac fibroblasts. This suggests its potential therapeutic role in diabetic cardiomyopathy (Zhou et al., 2011).

Ophthalmic Applications

Fasudil hydrochloride has shown promise in ophthalmic applications, particularly in the treatment of glaucoma. Its formulation as a liposomal thermosensitive in situ gel has been explored to enhance its ocular retention and permeation (Khallaf et al., 2022).

Treatment of Cerebral Vasospasm and Ischemic Symptoms

The efficacy of Fasudil hydrochloride in treating cerebral vasospasm and associated cerebral ischemic symptoms in patients with ruptured cerebral aneurysm has been evaluated, highlighting its potential in neurovascular interventions (Zhao et al., 2006).

Myocardial Postconditioning in Hyperglycemia

Fasudil hydrochloride was found to preserve postconditioning against myocardial infarction under hyperglycemia in rats, suggesting its cardioprotective role in diabetic patients (Ichinomiya et al., 2012).

Mechanism of Action

Fasudil hydrochloride hydrate is a potent inhibitor of Rho kinase (Ki = 0.40 ± 0.03 μM). The Rho GTPase is involved in such diverse biological processes as smooth muscle contraction, cell adhesion, and cell growth . It inhibits the function of Th1 and Th17 cells and M1 macrophages/microglia, while increases the expression of regulatory T cells and M2 macrophages/microglia in the peripheral and central immune systems .

Safety and Hazards

Future Directions

Fasudil has been used for the treatment of cerebral vasospasm, which is often due to subarachnoid hemorrhage, as well as to improve the cognitive decline seen in stroke patients. It has been found to be effective for the treatment of pulmonary hypertension. It has been demonstrated that fasudil could improve memory in normal mice, identifying the drug as a possible treatment for age-related or neurodegenerative memory loss .

Properties

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H17N3O2S.2ClH.H2O/c2*18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;;/h2*1,3-5,7,11,15H,2,6,8-10H2;2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACOJGPCMIDLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38Cl2N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171929 | |

| Record name | Fasudil hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

673.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186694-02-0 | |

| Record name | Fasudil hydrochloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186694020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasudil hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FASUDIL HYDROCHLORIDE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI4L0R5Y7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

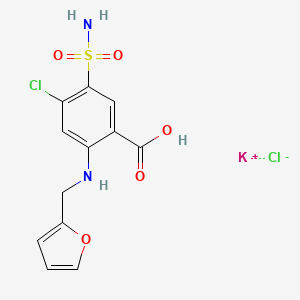

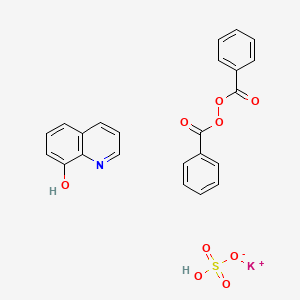

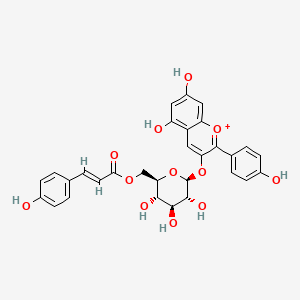

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B1260334.png)